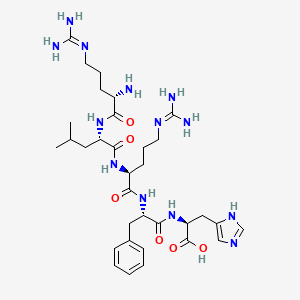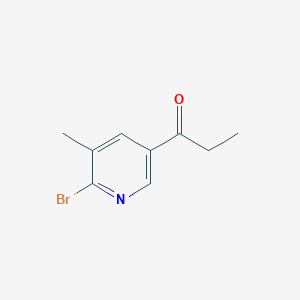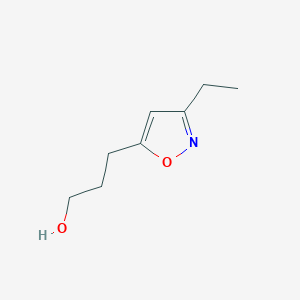
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 1566151-00-5 . It has a molecular weight of 155.2 and its IUPAC name is 3-(3-ethylisoxazol-5-yl)propan-1-ol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is 1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 155.2 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is part of a broader class of heterocyclic compounds containing the 1,3-oxazole ring. These compounds have diverse applications in medicinal, pharmaceutical, agrochemical, and material sciences due to their versatility and functional utility. Research indicates that the 1,3-oxazole scaffold, to which 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol belongs, is crucial in the development of novel methodologies for synthesizing substituted derivatives. These derivatives serve as essential building blocks in various chemical syntheses, highlighting the compound's significance in synthetic organic chemistry (S. Shinde et al., 2022).
Bioproduction and Recovery Processes
In the context of biologically produced chemicals, 1,3-propanediol and 2,3-butanediol are notable for their wide range of applications, which can be biologically synthesized. While not directly related to 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol, the research on the recovery and purification of these diols from fermentation broths underscores the importance of efficient downstream processing in the microbial production of related compounds. This emphasizes the need for innovative recovery technologies to enhance the viability of bioproduction processes, which could extend to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol (Zhi-Long Xiu & A. Zeng, 2008).
Electron Transport System Activity
Another area of research relevant to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves studying the electron transport system (ETS) activity in various environments, including soil, sediment, and pure cultures. ETS activity is crucial for understanding the bioactivity and metabolic processes in these systems. Research in this area highlights the significance of developing assays to measure ETS activity reliably, which could have implications for studying the biochemical pathways and environmental interactions of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol and related compounds (Trevors Jt, 1984).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Zukünftige Richtungen
Oxazole derivatives, such as “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol”, have attracted significant attention in recent years due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for different biological activities .
Eigenschaften
IUPAC Name |
3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJUISCNXFRFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

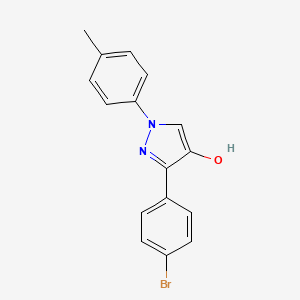
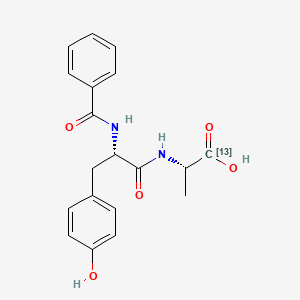
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
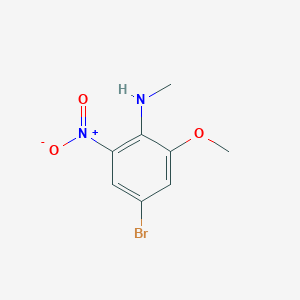
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)
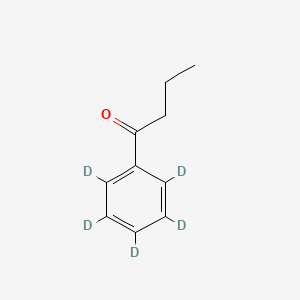

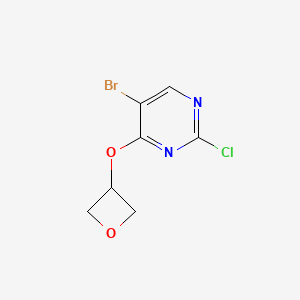

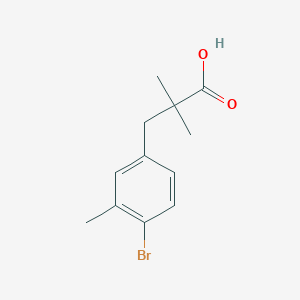
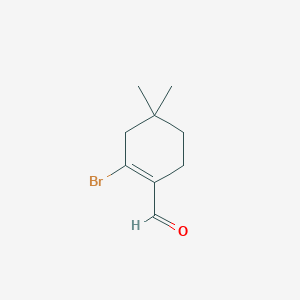
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)
